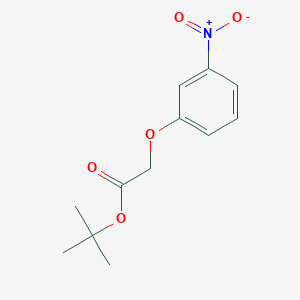

Tert-butyl 2-(3-nitrophenoxy)acetate

Description

Tert-butyl 2-(3-nitrophenoxy)acetate is a nitroaromatic ester characterized by a tert-butyl ester group linked to a phenoxyacetate backbone with a meta-substituted nitro group. Its nitro group confers electron-withdrawing properties, influencing reactivity and molecular interactions, while the tert-butyl moiety enhances steric bulk and stability .

Properties

IUPAC Name |

tert-butyl 2-(3-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-5-9(7-10)13(15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJWCWPAYCKXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-nitrophenoxy)acetate typically involves the esterification of 2-(3-nitrophenoxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted phenoxyacetates.

Reduction: 2-(3-Aminophenoxy)acetate.

Ester Hydrolysis: 2-(3-Nitrophenoxy)acetic acid.

Scientific Research Applications

Synthesis Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 2-(3-nitrophenyl)acetic acid + tert-butanol | DCC, DMAP, anhydrous | High yield (specific yield varies by study) |

Scientific Research Applications

1. Organic Chemistry:

Tert-butyl 2-(3-nitrophenoxy)acetate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation and reduction reactions.

2. Biochemical Studies:

The compound is utilized in enzyme inhibition studies and as a probe to investigate biochemical pathways involving nitroaromatic compounds. Its nitro group can be reduced to form reactive intermediates that interact with biological molecules, affecting enzyme activity and protein modification .

3. Industrial Applications:

In industry, this compound is used in the production of specialty chemicals, dyes, and pigments. Its reactivity allows it to be a precursor in various synthetic routes for creating valuable chemical products.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Enzyme Inhibition Studies: Research demonstrated that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

- Synthesis of Novel Compounds: The compound has been employed as a building block for synthesizing novel compounds with enhanced biological activity, particularly in the field of drug discovery .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-nitrophenoxy)acetate involves its reactivity due to the presence of the nitro group and the ester functionality. The nitro group can participate in electron-withdrawing effects, making the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Esters

The compound is compared to structurally similar esters with variations in substituent positions, ester groups, and nitro placement (Table 1).

Table 1: Structural Comparison of Tert-butyl 2-(3-nitrophenoxy)acetate with Analogues

Physicochemical Properties and Spectral Data

Differences in NMR and mass spectrometry data highlight structural variations (Table 2).

Table 2: Spectral Comparison of Nitrophenoxy Acetates

Notes:

- The tert-butyl group in tert-butyl 2-(4-nitrophenoxy)acetate produces a distinct singlet at δ 1.5 ppm for its nine equivalent protons .

- Aromatic proton shifts vary between meta- and para-nitro isomers due to differences in electronic environments .

Key Findings :

- The para-nitro analogue is synthesized efficiently (80% yield) under mild conditions, suggesting that meta-nitro derivatives may require adjusted reaction times or temperatures due to steric and electronic effects .

- tert-Butyl bromoacetate is a versatile reagent for introducing the tert-butyl ester group in similar compounds .

Crystallographic and Molecular Packing Analysis

Crystallographic data for tert-butyl 2-(4-nitrophenoxy)acetate reveals planar aromatic rings and intermolecular interactions:

Biological Activity

Tert-butyl 2-(3-nitrophenoxy)acetate is a compound of increasing interest in biological research due to its unique structural features and potential pharmacological applications. The presence of both tert-butyl and nitrophenoxy groups enhances its reactivity and biological activity, making it a subject of various studies aimed at understanding its mechanisms and effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 249.26 g/mol

This compound features a tert-butyl group, which provides steric hindrance, and a nitrophenoxy group that may participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance its binding affinity to biological targets. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds exhibiting similar structural motifs have shown cytotoxic effects against leukemia cells, suggesting that this class of compounds may be effective in cancer therapy . The mechanisms proposed include induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It has been suggested that the nitrophenoxy moiety can interact with active sites of enzymes, leading to inhibition that could be beneficial in treating diseases where enzyme overactivity is a concern. For example, studies indicate potential applications in developing inhibitors for specific metabolic enzymes involved in cancer metabolism.

Case Studies

- Cytotoxicity Against Leukemia Cells : A study reported that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines. The mechanism was linked to the induction of pro-apoptotic pathways, highlighting the compound's potential as a therapeutic agent in oncology .

- Enzyme Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit key metabolic enzymes, suggesting that this compound could serve as a lead compound for further development into enzyme inhibitors. The specificity and efficacy of these interactions are currently under investigation .

Comparative Biological Activity

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Tert-butyl 2-(4-nitrophenoxy)acetate | Moderate cytotoxicity | Enzyme inhibition |

| Ethyl 2-(3-nitrophenoxy)acetate | Lower solubility | Reduced binding affinity |

| Tert-butyl 2-(3-amino-4-nitrophenyl)acetate | High anticancer activity | Apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.